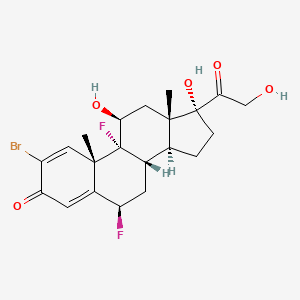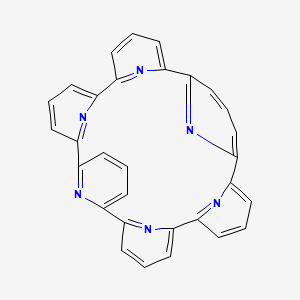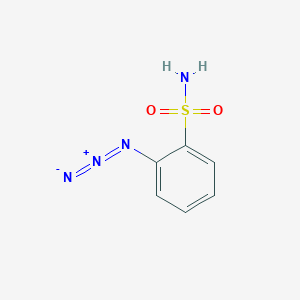
2-Azidobenzolsulfonamid
Übersicht
Beschreibung
2-Azidobenzenesulfonamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring that also bears a sulfonamide group (-SO₂NH₂)
Wissenschaftliche Forschungsanwendungen
2-Azidobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery, particularly in the development of antitumor and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
Target of Action
It’s known that the compound is used as a precursor for the synthesis of a pyrrolobenzothiadiazepine , which are known to function as sequence-selective DNA-interactive molecules .
Mode of Action
2-Azidobenzenesulfonamide undergoes N-Alkylation with 5-bromopent-1-ene to give an N-pentenyl sulfonamide . This compound then undergoes intramolecular aminohydroxylation to give an N-(2-azidoaryl)sulfonyl prolinol , which is a precursor for the synthesis of a pyrrolobenzothiadiazepine .
Biochemical Pathways
The compound’s transformation into a pyrrolobenzothiadiazepine precursor suggests it may influence pathways related to dna interaction .
Result of Action
Its role as a precursor in the synthesis of pyrrolobenzothiadiazepines suggests it may have indirect effects on cellular processes, particularly those involving dna interaction .
Biochemische Analyse
Biochemical Properties
2-Azidobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo various chemical transformations. For instance, the compound can participate in N-alkylation and aminohydroxylation reactions, leading to the formation of pyrrolobenzothiadiazepine precursors . These interactions often involve the formation of nitrene intermediates, which can further react with other biomolecules, highlighting the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 2-Azidobenzenesulfonamide on cellular processes are profound. This compound influences cell function by interacting with key cellular components, including enzymes and signaling molecules. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in aminohydroxylation can lead to changes in cellular metabolic pathways . Additionally, its ability to form reactive intermediates allows it to modulate gene expression and impact various cellular functions.
Molecular Mechanism
At the molecular level, 2-Azidobenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The azido group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in significant changes in gene expression and cellular function. For instance, the compound’s ability to undergo intramolecular aminohydroxylation highlights its potential to modulate enzyme activity and influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azidobenzenesulfonamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Azidobenzenesulfonamide in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher dosages, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at certain dosage levels.
Metabolic Pathways
2-Azidobenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Azidobenzenesulfonamide within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
2-Azidobenzenesulfonamide’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its efficacy and reducing off-target effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-azidobenzenesulfonamide typically involves the introduction of the azide group onto a benzenesulfonamide precursor. One common method is the diazotization of 2-aminobenzenesulfonamide followed by azidation. The reaction conditions generally include:
Diazotization: The 2-aminobenzenesulfonamide is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to yield 2-azidobenzenesulfonamide.
Industrial Production Methods: While specific industrial production methods for 2-azidobenzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azidobenzenesulfonamide undergoes various chemical reactions, including:
N-Alkylation: Reaction with alkyl halides to form N-alkylated sulfonamides.
Aminohydroxylation: Intramolecular reaction to form functionalized prolinol derivatives.
Cyclization: Formation of heterocyclic compounds such as pyrrolobenzothiadiazepines.
Common Reagents and Conditions:
N-Alkylation: Typically involves alkyl halides (e.g., 5-bromopent-1-ene) and a base in a suitable solvent.
Aminohydroxylation: Requires specific conditions to facilitate intramolecular cyclization, often involving transition metal catalysts.
Cyclization: Conditions vary depending on the desired heterocyclic product, but may include heating and the use of specific solvents or catalysts.
Major Products:
N-Alkylated Sulfonamides: Formed from the reaction with alkyl halides.
Prolinol Derivatives: Resulting from intramolecular aminohydroxylation.
Heterocyclic Compounds: Such as pyrrolobenzothiadiazepines, formed through cyclization reactions
Vergleich Mit ähnlichen Verbindungen
2-Azidobenzamide: Similar structure but with an amide group instead of a sulfonamide group.
2-Azidobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Azidobenzenesulfonates: Compounds with azide and sulfonate groups attached to a benzene ring.
Uniqueness: Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications .
Eigenschaften
IUPAC Name |
2-azidobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOYMBYJXNTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461918 | |
| Record name | Benzenesulfonamide, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66081-21-8 | |
| Record name | Benzenesulfonamide, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Azidobenzenesulfonamide a versatile starting material for synthesizing diverse heterocyclic compounds?
A1: The presence of both an azide group and a sulfonamide group in 2-Azidobenzenesulfonamide allows for a variety of reactions that can lead to ring formation. [, ] For example:
- N-Alkylation followed by intramolecular aminohydroxylation: This approach, using reagents like 5-bromopent-1-ene, can lead to pyrrolobenzothiadiazepine precursors. []
- Aza-Wittig reaction followed by cyclization: Reacting N-alkenyl-2-azidobenzenesulfonamides (derived from 2-Azidobenzenesulfonamide) with triphenylphosphane and isocyanates can generate various diazaheterocyclic ring-fused benzothiadiazine dioxides. []
Q2: Can you elaborate on the different reaction pathways observed when alkylating 2-Azidobenzenesulfonamide versus 2-Azidobenzamide?
A2: While both compounds contain an azide group, their reactivity differs due to the presence of the sulfonamide vs. amide group.
- 2-Azidobenzenesulfonamide: N-alkylation with alkyl halides, followed by intramolecular reactions, is a viable route to pyrrolobenzothiadiazepines. []
- 2-Azidobenzamide: Alkylating this compound leads to a mixture of benzotriazinones and quinazolinones. Mechanistic studies suggest nitrene intermediates are involved in quinazolinone formation, while a separate pathway involving dimethylsulfoxide or dimethylsulfide leads to benzotriazinones. []
Q3: Are there any limitations to using 2-Azidobenzenesulfonamide as a building block for heterocycle synthesis?
A3: While a versatile reagent, there are limitations to consider:
- Limited substrate scope: The success of certain transformations, like the aza-Wittig reaction followed by cyclization, can be influenced by the specific N-alkenyl substituent on the 2-Azidobenzenesulfonamide. []
- Competing reaction pathways: As seen with 2-Azidobenzamide, the presence of the azide group can lead to multiple products depending on the reaction conditions and reagents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


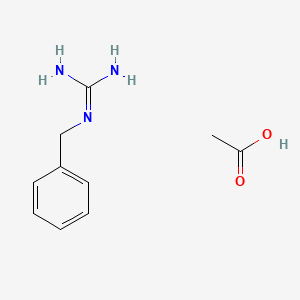



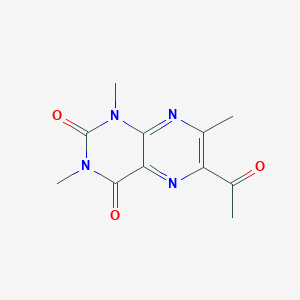
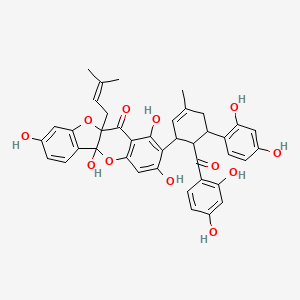

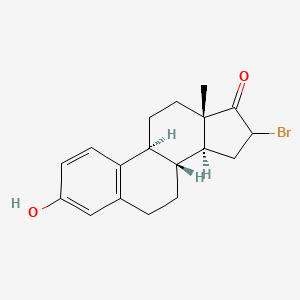
![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)


